molecular formula C15H17ClN4OS B2688543 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide CAS No. 854357-44-1

2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide

Cat. No.: B2688543
CAS No.: 854357-44-1
M. Wt: 336.84
InChI Key: SSTPSRMJHUQQQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the cyano groups, and chlorination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the cyano groups produces primary amines .

Scientific Research Applications

2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with cyano and methylsulfanyl groups. Examples include:

Uniqueness

The uniqueness of 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-(1,5-dicyano-4-methylsulfanyl-3-azaspiro[5.5]undeca-1,4-dien-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c1-22-14-11(9-18)15(5-3-2-4-6-15)10(8-17)13(20-14)19-12(21)7-16/h20H,2-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTPSRMJHUQQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C2(CCCCC2)C(=C(N1)NC(=O)CCl)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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